Molecular Weight and Lipophilicity Advantage Over 5-Bromo-2-(4-methoxybenzyloxy)pyridine and Pyrimidine
The target benzonitrile (318.16 g/mol) exhibits a higher molecular weight and a predicted higher lipophilicity (ClogP ~3.6) compared to its direct pyridine (294.15 g/mol, ClogP ~2.9) and pyrimidine (<294 g/mol, ClogP ~2.4) heterocyclic analogs. This is a critical differentiator for medicinal chemists optimizing blood-brain barrier penetration or solubility profiles .
| Evidence Dimension | Predicted ClogP and Molecular Weight |
|---|---|
| Target Compound Data | Molecular Weight: 318.16 g/mol; Predicted ClogP: ~3.6 |
| Comparator Or Baseline | 5-Bromo-2-(4-methoxybenzyloxy)pyridine (CAS 663955-79-1): MW 294.15 g/mol, ClogP ~2.9; 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine (CAS 1159000-88-0): MW <294 g/mol, ClogP ~2.4 |
| Quantified Difference | Mass difference: +24 g/mol vs. pyridine; ClogP delta: +0.7 (vs. pyridine), +1.2 (vs. pyrimidine). |
| Conditions | Calculated via ChemDraw/ALOGPS 2.1 from canonical SMILES. |
Why This Matters
This difference directly influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties, making the benzonitrile more suitable for targets requiring higher lipophilicity.
